molecular formula C19H19N3O2 B5537432 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide

Cat. No.: B5537432
M. Wt: 321.4 g/mol
InChI Key: CMGPRXRVVWEOKD-UHFFFAOYSA-N
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Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide is a synthetic amide derivative of 4-aminoantipyrine, a compound of significant interest in medicinal chemistry and materials science research. Its molecular structure has been characterized by single-crystal X-ray diffraction, confirming a near-planar pyrazole ring and specific dihedral angles between the aromatic systems, which influence its solid-state packing via N—H···O and C—H···O hydrogen bonds . This compound belongs to a class of N-substituted 2-arylacetamides noted for their structural similarity to the lateral chain of natural benzylpenicillin, making them a valuable scaffold for investigating new biologically active molecules . Furthermore, pyrazole derivatives like this one are extensively studied for their diverse properties, including potential pharmaceutical, insecticidal, and antifungal activities, as well as non-linear optical properties . The amide functional group also provides excellent coordination abilities, positioning this compound as a potential ligand for constructing metal-organic frameworks (MOFs) and coordination polymers in inorganic chemistry research . The compound can be synthesized via a carbodiimide-mediated coupling between 4-aminoantipyrine and phenylacetic acid, yielding products suitable for recrystallization and single-crystal growth .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-14-18(20-17(23)13-15-9-5-3-6-10-15)19(24)22(21(14)2)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGPRXRVVWEOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent and heated at 50°C for 3 hours, resulting in an orange solution .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s pharmacological profile.

Conditions Products Yield Reference
6M HCl, reflux, 8h2-Phenylacetic acid + 4-amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one78%
2M NaOH, ethanol, 70°C, 6hSodium 2-phenylacetate + 4-amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one65%

Electrophilic Aromatic Substitution

The phenyl rings participate in nitration and sulfonation reactions. The para position of the phenylacetamide group is particularly reactive due to electron-donating effects from the amide linkage.

Reaction Reagents/Conditions Major Product Application
NitrationHNO₃/H₂SO₄, 0–5°C, 2h4-Nitro-2-phenylacetamide derivativePrecursor for explosives
SulfonationH₂SO₄, SO₃, 50°C, 4h4-Sulfo-2-phenylacetamide derivativeWater-soluble derivatives

Pyrazole Ring Modifications

The pyrazole core undergoes oxidation and reduction, altering its electronic properties:

Oxidation

The 3-oxo group is resistant to further oxidation, but the methyl groups on the pyrazole ring can be oxidized to carboxylates under strong conditions:

  • Reagents : KMnO₄, H₂O, 100°C, 12h

  • Product : 1-Carboxy-5-methyl-3-oxo-2-phenylpyrazol-4-yl-2-phenylacetamide

  • Yield : 52%

Reduction

The ketone group in the pyrazole ring is reducible to a secondary alcohol:

  • Reagents : NaBH₄, MeOH, 25°C, 2h

  • Product : 3-Hydroxy-1,5-dimethyl-2-phenylpyrazolidin-4-yl-2-phenylacetamide

  • Yield : 88%

Coordination Chemistry

The amide and pyrazole groups act as ligands for metal ions, forming complexes with catalytic or therapeutic potential:

Metal Ion Reaction Conditions Complex Structure Application
Cu(II)Ethanol, 60°C, 4hCu(II) coordinated via pyrazole-N and amide-OAntimicrobial agents
Zn(II)DMF, 25°C, 24hTetrahedral Zn(II) complexFluorescent probes

Functional Group Interconversion

The acetamide moiety can be converted to thioamide or hydrazide derivatives:

Reaction Reagents Product Yield
Thioamide formationP₂S₅, dry THF, reflux, 6hN-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-phenylthioacetamide61%
Hydrazide synthesisNH₂NH₂·H₂O, ethanol, 70°C, 3h2-Phenylacetohydrazide derivative73%

Cross-Coupling Reactions

The phenyl rings engage in Suzuki-Miyaura couplings for biaryl synthesis:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h

  • Product : 4-(Biphenyl-2-yl)-1,5-dimethyl-3-oxopyrazole acetamide

  • Yield : 67%

Key Mechanistic Insights

  • Amide Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, with acid catalysis stabilizing the transition state .

  • Electrophilic Substitution : Directed by the electron-rich acetamide group, favoring para substitution .

  • Reduction : The pyrazole ring’s conjugation stabilizes the intermediate enolate, enhancing reduction efficiency .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide is C21H18N6O2SC_{21}H_{18}N_{6}O_{2}S with a molecular weight of approximately 450.545 g/mol. The compound features a pyrazole ring, which is known for its biological activity and potential as a pharmacophore.

Pharmacological Applications

Analgesic Properties
Research indicates that derivatives of pyrazole compounds exhibit significant analgesic effects. This compound has been studied for its potential as an analgesic agent. A study demonstrated that this compound could effectively reduce pain in animal models, comparable to established analgesics like metamizole .

Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives, including this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism appears to involve the activation of caspase pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnalgesicSignificant pain reduction in animal models
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in MCF7 and HeLa cells

Case Studies

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which are crucial for its binding affinity and activity .

Comparison with Similar Compounds

Structural Features and Crystallography

Key Comparisons :

Compound Name Substituent Modifications Hydrogen Bonding Patterns Dihedral Angles (°) Refinement Parameters (R factor)
Target Compound Phenyl (C6H5) at acetamide N—H⋯O (1.97–2.72 Å) and C—H⋯π 50.0 (pyrazole-benzene) 0.042 (single-crystal study)
4-Nitro derivative 4-Nitrophenyl at acetamide N—H⋯O and additional C—H⋯O 48.2 0.046
4-(Methylsulfanyl)phenyl derivative 4-(SCH3)C6H4 at acetamide N—H⋯O (1.98 Å) 52.1 0.042
Formamide derivative Formamide (CHO) at pyrazole N—H⋯O (2.05 Å) 50.0 0.032
  • Hydrogen Bonding : The target compound exhibits robust N—H⋯O interactions (D⋯A = 2.81–3.45 Å), forming a 3D network, while derivatives like the 4-nitro variant show shorter C—H⋯O bonds (2.55 Å), enhancing lattice stability .
  • Dihedral Angles : The phenyl-pyrazole dihedral angle (~50°) is conserved across derivatives, suggesting minimal steric hindrance from substituents .

Anticancer and Cytotoxic Activity :

  • The target compound’s phenyl group confers moderate cytotoxicity (IC50 ~60–70 µM in MCF7 cells), comparable to doxorubicin (71.8 µM) .
  • Substituent Impact :
    • Bromophenyl or iodophenyl analogs (e.g., 3-(4-bromophenyl)-derivative) show enhanced activity (IC50 = 30.68–60.72 µM) due to electron-withdrawing effects .
    • 4-Acetylphenyl substitution reduces activity significantly (lowest in series), indicating steric/electronic incompatibility .
    • Thioamide derivatives (e.g., compound 8a) exhibit antimicrobial activity (IR νmax = 2211 cm⁻¹ for CN), suggesting divergent biological targets .

Antimicrobial Activity :

  • Derivatives with thioxo or sulfonyl groups (e.g., 2-thioxo-tetrahydropyrimidines) show broad-spectrum activity, likely due to enhanced electrophilicity .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

The compound can be synthesized through various methods involving the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazole with phenylacetamide derivatives. The molecular formula for this compound is C21H18N6O2SC_{21}H_{18}N_{6}O_{2}S with a molecular weight of approximately 450.545 g/mol .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus15.625 - 62.531.25 - 125
Escherichia coli62.5 - 125125
Pseudomonas aeruginosa>125>125

These results indicate that the compound exhibits bactericidal properties against specific strains while being less effective against others .

The antimicrobial action of this compound is believed to involve multiple mechanisms:

  • Inhibition of Protein Synthesis : It disrupts the synthesis pathways necessary for bacterial growth.
  • Nucleic Acid and Peptidoglycan Production : The compound also inhibits the production of nucleic acids and peptidoglycan, essential components of bacterial cell walls .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation significantly:

Compound Biofilm Inhibition (MBIC) Biofilm Eradication (MBEC)
N-(1,5-dimethyl...)62.216 - 124.432 μg/mL124.432 - 248.863 μg/mL
Control (Ciprofloxacin)0.381 μM48.8 μg/mL

This study emphasizes the potential of the compound in treating biofilm-associated infections .

Synergistic Effects with Other Antibiotics

Further investigations have shown that N-(1,5-dimethyl...) exhibits synergistic effects when combined with conventional antibiotics like ciprofloxacin and ketoconazole against resistant strains of bacteria . This combination therapy could enhance treatment efficacy and reduce resistance development.

Q & A

Q. What synthetic methodologies are optimal for preparing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide?

The compound is typically synthesized via carbodiimide-mediated coupling between 4-aminoantipyrine (4-AAP) and substituted phenylacetic acids. A standard protocol involves dissolving equimolar amounts of 4-AAP and the acid (e.g., 4-nitrophenylacetic acid) in dichloromethane, followed by activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine at 273 K for 3 hours. Purification involves extraction with dichloromethane, washing with NaHCO₃ and brine, and recrystallization from methylene chloride (yield ~75–85%) .

Q. Key Considerations :

  • Activation Efficiency : EDC ensures high coupling efficiency by forming reactive O-acylisourea intermediates.
  • Solvent Choice : Dichloromethane minimizes side reactions due to its low polarity and inertness.
  • Crystallization : Slow evaporation yields single crystals suitable for X-ray analysis .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?

Single-crystal X-ray diffraction (SC-XRD) at 100–123 K reveals a monoclinic system (space group C2/c) with unit cell parameters:

  • a = 25.1853 Å, b = 8.1811 Å, c = 21.0978 Å, β = 119.77°
  • Z = 8, V = 3773.26 ų, Dx = 1.374 g/cm³ .

Q. Structural Features :

  • Hydrogen Bonding : N–H⋯O interactions form R₂²(10) motifs, linking molecules into chains along [100].
  • Torsional Angles : The amide group adopts an anti-periplanar conformation (torsion angle ~177.5°), minimizing steric clashes between phenyl rings.
  • Dihedral Angles : Twisting between the pyrazole core and substituent phenyl rings (37.4–67.0°) influences packing .

Validation : R-factors ≤ 0.116 and data-to-parameter ratios >13 confirm refinement reliability .

Advanced Research Questions

Q. How do substituents on the phenylacetamide moiety influence supramolecular architecture and biological activity?

Substituents like nitro (–NO₂) or methylsulfanyl (–SMe) groups modulate electronic and steric effects:

  • 4-Nitrophenyl : Enhances intermolecular C–H⋯O interactions, forming 2D networks via R₂²(10) motifs. This correlates with improved antifungal activity .
  • Methylsulfanyl : Increases hydrophobicity, altering crystal packing from linear chains to layered structures. Such derivatives show insecticidal activity due to enhanced membrane permeability .

Contradictions : Derivatives with dichlorophenyl groups exhibit reduced activity despite strong hydrogen bonding, suggesting steric hindrance limits target binding .

Q. What computational methods are used to predict reactivity and ligand-target interactions?

Density Functional Theory (DFT) and molecular docking provide insights into:

  • Electrostatic Potentials : The pyrazole ring’s electron-deficient C4 position is reactive toward nucleophilic attack (e.g., in coordination chemistry) .
  • Biological Targets : Docking studies with fungal CYP51 (lanosterol demethylase) reveal hydrogen bonds between the amide carbonyl and heme propionates (binding energy: −8.2 kcal/mol). However, experimental IC₅₀ values vary, highlighting limitations in solvation models .

Validation : Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H⋯O = 25%, H⋯H = 62%), aligning with SC-XRD data .

Q. How can researchers resolve contradictions in spectroscopic data between structurally similar analogs?

Case Study : Discrepancies in NMR chemical shifts (Δδ ~0.3 ppm for C9 in pyrazole) arise from:

  • Conformational Flexibility : Anti-periplanar vs. synclinal amide orientations alter ring current effects.
  • Crystal Packing : Strong N–H⋯O bonds in the solid state shift IR carbonyl stretches by 10–15 cm⁻¹ compared to solution spectra .

Q. Methodological Solutions :

  • Dynamic NMR : Variable-temperature studies identify rotameric equilibria in solution.
  • Periodic DFT : Models solid-state effects to reconcile SC-XRD and spectroscopic data .

Q. What strategies optimize ligand design for coordination chemistry applications?

The amide and pyrazole moieties act as bidentate ligands. Key design principles include:

  • Chelation Geometry : Pyrazole N1 and amide O coordinate to transition metals (e.g., Cu²⁺) in a square-planar geometry.
  • Substituent Effects : Electron-withdrawing groups (–NO₂) increase Lewis acidity at the metal center, enhancing catalytic activity in oxidation reactions .

Validation : Single-crystal studies of Cu(II) complexes show bond lengths of 1.95 Å (Cu–N) and 1.98 Å (Cu–O), consistent with DFT predictions .

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